Cas no 142769-27-5 (5,6-dimethoxy-1H-indole-3-carbaldehyde)

5,6-dimethoxy-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5,6-dimethoxy-1H-Indole-3-carboxaldehyde
- 5,6-DIMETHOXY-1H-INDOLE-3-CARBALDEHYDE
- 5,6-dimethoxyindole-3-carboxaldehyde
- SY342756
- MFCD01179310
- F15930
- DTXSID00358654
- SCHEMBL3034534
- AKOS022258443
- 5,6-Dimethoxyindole-3-carbaldehyde
- 142769-27-5
- 5,6-dimethoxy-1H-indole-3-carbaldehyde
-
- MDL: MFCD01179310
- Inchi: InChI=1S/C11H11NO3/c1-14-10-3-8-7(6-13)5-12-9(8)4-11(10)15-2/h3-6,12H,1-2H3
- InChI Key: KANXUNBQBBJFAC-UHFFFAOYSA-N
- SMILES: COC1=C(C=C2C(=C1)C(=CN2)C=O)OC
Computed Properties
- Exact Mass: 205.07400
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 51.3Ų
- Tautomer Count: 3
- XLogP3: 1.5
Experimental Properties
- PSA: 51.32000
- LogP: 1.99760
5,6-dimethoxy-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM242243-1g |
5,6-Dimethoxy-1H-indole-3-carbaldehyde |
142769-27-5 | 95%+ | 1g |
$556 | 2021-08-04 | |
eNovation Chemicals LLC | Y0995369-5g |
5,6-Dimethoxyindole-3-carboxaldehyde |
142769-27-5 | 95% | 5g |
$2000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0544-100MG |
5,6-dimethoxy-1H-indole-3-carbaldehyde |
142769-27-5 | 95% | 100MG |
¥ 858.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0544-10G |
5,6-dimethoxy-1H-indole-3-carbaldehyde |
142769-27-5 | 95% | 10g |
¥ 17,127.00 | 2023-03-31 | |
A2B Chem LLC | AE40792-1g |
5,6-Dimethoxy-1H-indole-3-carbaldehyde |
142769-27-5 | 95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AE40792-25g |
5,6-Dimethoxy-1H-indole-3-carbaldehyde |
142769-27-5 | 95% | 25g |
$2384.00 | 2024-04-20 | |
A2B Chem LLC | AE40792-500mg |
5,6-Dimethoxy-1H-indole-3-carbaldehyde |
142769-27-5 | 95% | 500mg |
$467.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0544-5G |
5,6-dimethoxy-1H-indole-3-carbaldehyde |
142769-27-5 | 95% | 5g |
¥ 10,276.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0544-250MG |
5,6-dimethoxy-1H-indole-3-carbaldehyde |
142769-27-5 | 95% | 250MG |
¥ 1,372.00 | 2023-03-31 | |
Chemenu | CM242243-1g |
5,6-Dimethoxy-1H-indole-3-carbaldehyde |
142769-27-5 | 95%+ | 1g |
$506 | 2023-02-02 |
5,6-dimethoxy-1H-indole-3-carbaldehyde Related Literature
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
Additional information on 5,6-dimethoxy-1H-indole-3-carbaldehyde
5,6-Dimethoxy-1H-Indole-3-Carbaldehyde: A Comprehensive Overview
5,6-Dimethoxy-1H-indole-3-carbaldehyde (CAS No. 142769-27-5) is a structurally unique compound belonging to the indole family of heterocyclic aromatic compounds. This compound has garnered significant attention in recent years due to its intriguing chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule features a carbaldehyde group at the 3-position of the indole ring, which is further substituted with methoxy groups at the 5 and 6 positions. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the biological activity of 5,6-dimethoxy-1H-indole-3-carbaldehyde, particularly in the context of its potential as an anticancer agent. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. Additionally, preclinical studies suggest that this compound may also possess anti-inflammatory properties, making it a promising candidate for the development of dual-action therapeutics.
The synthesis of 5,6-dimethoxy-1H-indole-3-carbaldehyde has been optimized through a series of innovative chemical strategies. One notable approach involves the use of a palladium-catalyzed cross-coupling reaction to introduce the methoxy groups at specific positions on the indole ring. This method not only enhances the efficiency of the synthesis but also allows for greater control over the stereochemistry of the product. Furthermore, advancements in green chemistry have enabled the development of more environmentally friendly routes for synthesizing this compound, reducing waste and improving sustainability.
In terms of applications, 5,6-dimethoxy-1H-indole-3-carbaldehyde has shown potential in the field of agricultural chemistry as a plant growth regulator. Studies indicate that this compound can stimulate root development in crops under stress conditions, such as drought or salinity. This property could be particularly valuable in regions facing water scarcity or soil degradation. Moreover, its ability to modulate plant hormone signaling pathways suggests that it may also serve as a natural alternative to synthetic growth regulators.
From a materials science perspective, 5,6-dimethoxy-1H-indole-3-carbaldehyde has been explored as a precursor for constructing advanced materials with tailored electronic properties. For instance, researchers have successfully incorporated this compound into conjugated polymers designed for use in organic electronics. The molecule's ability to participate in π–π interactions and its high thermal stability make it an attractive candidate for applications in flexible electronics and optoelectronic devices.
Looking ahead, ongoing research is focused on further elucidating the molecular mechanisms underlying the biological activity of 5,6-dimethoxy-1H-indole-3-carbaldehyde. Collaborative efforts between chemists and biologists are expected to yield new insights into its therapeutic potential and pave the way for its clinical evaluation. Additionally, advancements in computational chemistry are being leveraged to design analogs with enhanced efficacy and reduced toxicity.
In conclusion, 5,6-dimethoxy-1H-indole-3-carbaldehyde (CAS No. 142769-27-5) stands out as a versatile and multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with its promising biological and material properties, positions it as a key player in future scientific advancements.
142769-27-5 (5,6-dimethoxy-1H-indole-3-carbaldehyde) Related Products
- 10601-19-1(5-Methoxy-1H-indole-3-carbaldehyde)
- 90734-97-7(4-Methoxy-1H-indole-3-carbaldehyde)
- 70555-46-3(6-Methoxy-1H-indole-3-carbaldehyde)
- 1214388-27-8(5-Chloro-2-(3-fluorophenyl)isonicotinic acid)
- 2172567-93-8(3-(1-aminocyclohexyl)oxetan-3-ol)
- 1600090-04-7(Benzene, [[[1-(chloromethyl)cyclopropyl]methoxy]methyl]-)
- 1956307-26-8(benzothiohydrazide 2,2,2-trifluoroacetate)
- 2228659-16-1(2-methoxy-2-(2,4,5-trifluorophenyl)methylpropan-1-amine)
- 2228136-34-1(tert-butyl N-2-amino-3-(2-hydroxy-5-methylphenyl)propylcarbamate)
- 1396807-45-6(2-(4-{1-4-(trifluoromethyl)-1,3-benzothiazol-2-ylazetidine-3-carbonyl}piperazin-1-yl)phenol)
